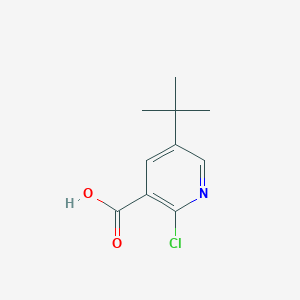

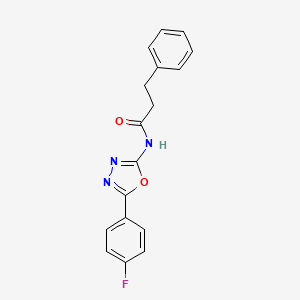

1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine (1-DCPNP) is a synthetic compound belonging to the class of piperazine derivatives. It is a white crystalline powder with a melting point of 160-163°C and a molecular weight of 270.71 g/mol. It is soluble in ethanol and methanol, but insoluble in water. 1-DCPNP is primarily used as an intermediate in the synthesis of other compounds, but has recently been studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Intermediates

1-(2,3-dichlorophenyl)piperazine is primarily recognized as a pharmaceutical intermediate. It is synthesized from 2,6-dichloro-nitrobenzene and piperazine through a series of chemical reactions including alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis. The structure of this compound is confirmed through Infrared (IR) and 1H-Nuclear Magnetic Resonance (1H-NMR) techniques. Studies have explored different synthesis methods to optimize yield and product quality, with a total yield reaching up to 53.3%. The factors influencing the key steps in the synthesis process have been discussed in depth, shedding light on the intricacies of pharmaceutical chemical synthesis (Quan, 2006), (Li Ning-wei, 2006), (Li Ning-wei, 2005).

Anticancer Applications

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, structurally similar to 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine, has been synthesized and evaluated for anticancer activities. Notably, some of these compounds exhibited promising antiproliferative effects against breast cancer cells, showcasing the potential of piperazine derivatives in developing new cancer treatments. The compounds were tested for their ability to induce apoptosis, a crucial mechanism for anticancer drugs, and their cytotoxicity was assessed in cancer cells compared to healthy cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antagonistic Properties and Molecular Interactions

Certain piperazine derivatives have been studied for their antagonistic properties, particularly targeting receptors like dopamine D(4) and cannabinoid receptors. These studies provide insight into the molecular interactions and structural conformations of these compounds, contributing to our understanding of their pharmacological profiles and potential therapeutic applications. The research covers various aspects including the synthesis, binding affinities, and the functional properties of these compounds, which are crucial for drug design and development (Zhang, Kari, Davis, Doss, Baillie, & Vyas, 2000), (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(5-nitropyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N4O2/c16-13-3-1-11(9-14(13)17)19-5-7-20(8-6-19)15-4-2-12(10-18-15)21(22)23/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHDOQNAOKFCNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2652231.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2652232.png)

![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2652233.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2652235.png)

![1-((4-hydroxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2652247.png)

![3-[(2-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2652248.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2652251.png)

![4-[(3-Fluorophenyl)amino]oxolan-3-ol](/img/structure/B2652252.png)